molecular formula C17H15FN2O2S B11118115 N-[2-(4-fluorophenyl)ethyl]quinoline-8-sulfonamide

N-[2-(4-fluorophenyl)ethyl]quinoline-8-sulfonamide

Cat. No.: B11118115
M. Wt: 330.4 g/mol
InChI Key: GTNCOZLNRMNMJQ-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]quinoline-8-sulfonamide: is a synthetic organic compound that features a quinoline ring system substituted with a sulfonamide group at the 8-position and a 4-fluorophenyl ethyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]quinoline-8-sulfonamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with chlorosulfonic acid, followed by treatment with ammonia or an amine to form the sulfonamide.

    Attachment of the 4-Fluorophenyl Ethyl Group: The final step involves the alkylation of the nitrogen atom with 2-(4-fluorophenyl)ethyl bromide under basic conditions, typically using potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

    Reduction: Reduction of the sulfonamide group can yield the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound may serve as a probe in biological studies to investigate the role of quinoline derivatives in biological systems.

    Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]quinoline-8-sulfonamide would depend on its specific biological target. Generally, sulfonamide compounds inhibit enzymes by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s activity. The quinoline ring system can interact with various biological targets, including DNA, enzymes, and receptors, through π-π stacking, hydrogen bonding, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)ethyl]quinoline-8-sulfonamide
  • N-[2-(4-bromophenyl)ethyl]quinoline-8-sulfonamide
  • N-[2-(4-methylphenyl)ethyl]quinoline-8-sulfonamide

Uniqueness

N-[2-(4-fluorophenyl)ethyl]quinoline-8-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s biological activity and physicochemical properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, making it a valuable candidate in drug development.

Properties

Molecular Formula

C17H15FN2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]quinoline-8-sulfonamide

InChI

InChI=1S/C17H15FN2O2S/c18-15-8-6-13(7-9-15)10-12-20-23(21,22)16-5-1-3-14-4-2-11-19-17(14)16/h1-9,11,20H,10,12H2

InChI Key

GTNCOZLNRMNMJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NCCC3=CC=C(C=C3)F)N=CC=C2

Origin of Product

United States

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